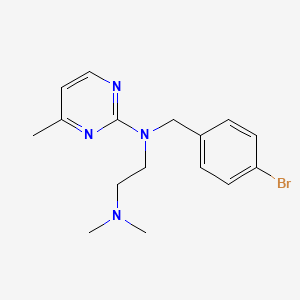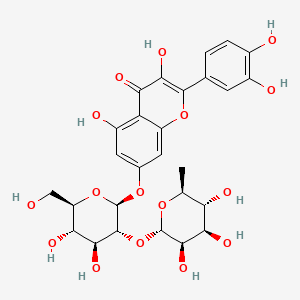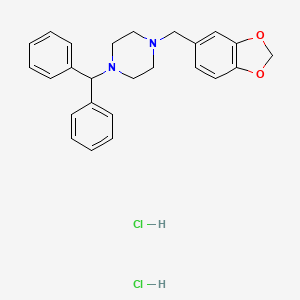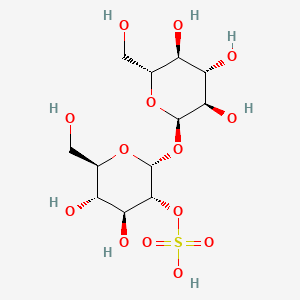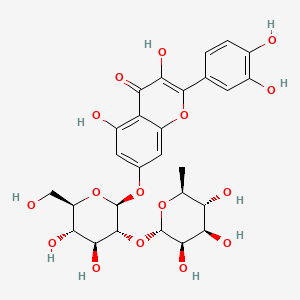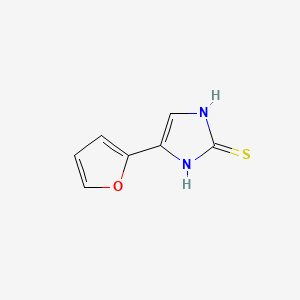
2-Mercapto-4-(2-furyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4-(2-furyl)imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the mercapto group (–SH) and the furyl group (a five-membered aromatic ring containing oxygen) imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(2-furyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a 2-furyl aldehyde and a thiourea derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercapto-4-(2-furyl)imidazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Mercapto-4-(2-furyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-Mercapto-4-(2-furyl)imidazole exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoimidazole: Lacks the furyl group, making it less versatile in certain applications.
4-(2-Furyl)imidazole: Lacks the mercapto group, which reduces its reactivity in certain chemical reactions.
2-Mercapto-4-(2-thienyl)imidazole: Contains a thiophene ring instead of a furyl ring, which can alter its chemical and biological properties.
Uniqueness
2-Mercapto-4-(2-furyl)imidazole is unique due to the presence of both the mercapto and furyl groups, which impart distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93103-26-5 |
|---|---|
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c11-7-8-4-5(9-7)6-2-1-3-10-6/h1-4H,(H2,8,9,11) |
Clave InChI |
MXBJHZCSWDNNJK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CNC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


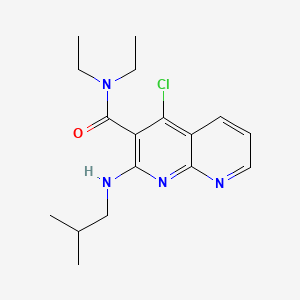
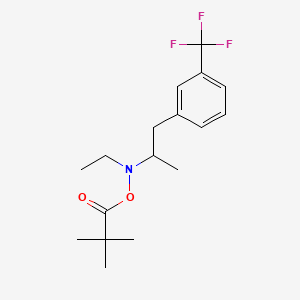

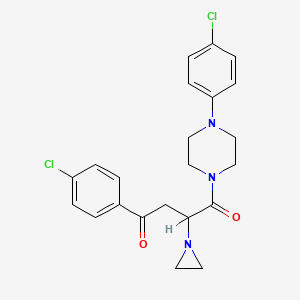

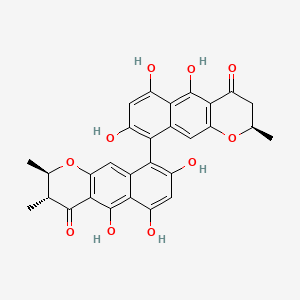
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

